molecular formula C12H15N3O B2785593 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one CAS No. 55889-34-4

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B2785593
CAS No.: 55889-34-4
M. Wt: 217.272
InChI Key: ZGYTUDOKBYAGMV-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one (CAS 55889-34-4) is a high-purity, research-grade chemical building block of significant interest in medicinal and organic chemistry. This compound features a benzotriazole moiety, a privileged structure known for its versatile biological properties and wide application as a synthetic auxiliary . The benzotriazole group acts as an excellent electron-withdrawing group and a good leaving group, making this reagent a valuable precursor for advantageous N-, O-, C-, and S-acylations in the synthesis of complex molecules . Researchers value this compound for its role in designing novel pharmacologically active agents, particularly in the development of antimicrobial, antiprotozoal, and antitumor compounds, as highlighted in recent scientific literature . Its stability and ease of handling compared to traditional acyl halides make it a superior reagent for creating peptidomimetic macrocycles and other advanced intermediates . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYTUDOKBYAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of 1H-benzotriazole with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 1H-benzotriazole with 3,3-dimethylbutan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Activities

The benzotriazole moiety is known for its diverse biological activities. The compound can serve as a scaffold for the development of new pharmaceuticals. Studies have demonstrated that benzotriazole derivatives exhibit notable antibacterial, antifungal, and antiprotozoal activities.

  • Antibacterial Activity : Research has shown that derivatives of benzotriazole possess significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds synthesized from 1H-benzotriazole exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin .
  • Antifungal Activity : Certain benzotriazole derivatives have been reported to display antifungal properties. A study indicated that specific modifications to the benzotriazole structure enhanced antifungal activity against Candida species .
  • Antiprotozoal Activity : The compound has been evaluated for its efficacy against protozoan parasites such as Trypanosoma cruzi. One derivative demonstrated a dose-dependent inhibitory effect on the growth of epimastigote forms of the parasite, indicating potential for use in treating Chagas disease .

Materials Science Applications

Corrosion Inhibition

Benzotriazole derivatives are widely used as corrosion inhibitors in various industrial applications. Their ability to form stable complexes with metal ions makes them effective in protecting metals from oxidative damage.

  • Mechanism of Action : The inhibition mechanism is primarily attributed to the formation of a protective layer on the metal surface, which prevents further oxidation and corrosion. Studies have shown that 1-(1H-1,2,3-benzotriazol-1-yl)-3,3-dimethylbutan-1-one effectively inhibits corrosion in environments containing chloride ions .

Environmental Applications

Photostabilizers

The compound's photostabilizing properties make it suitable for use in plastics and coatings exposed to UV radiation. Benzotriazoles are known to absorb UV light and convert it into less harmful energy forms.

  • Performance Data : In experimental settings, formulations containing benzotriazole derivatives have demonstrated improved stability and longevity when exposed to UV light compared to untreated samples . This application is particularly relevant in industries such as automotive and construction where material durability is crucial.

Data Tables

Application AreaSpecific Use CaseObserved EffectsReferences
Medicinal ChemistryAntibacterial agentsSignificant activity against MRSA and other strains
Antifungal agentsEnhanced activity against Candida species
Antiprotozoal agentsDose-dependent inhibition of Trypanosoma cruzi growth
Materials ScienceCorrosion inhibitorsEffective protection against metal oxidation
Environmental SciencePhotostabilizersImproved UV stability in plastics

Case Studies

  • Benzotriazole Derivatives as Antibacterial Agents
    • A series of N-alkylated benzotriazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values lower than those of conventional antibiotics .
  • Corrosion Inhibition Study
    • A study focused on the effectiveness of benzotriazole-based inhibitors in preventing corrosion of copper in saline environments showed that the compound significantly reduced corrosion rates compared to untreated samples .
  • Photostabilization Analysis
    • Research evaluating the photostabilizing effects of benzotriazole derivatives on polymer matrices revealed that these compounds enhanced the lifespan of materials exposed to UV radiation by up to 50%, demonstrating their utility in commercial applications .

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity . These interactions are crucial for its biological activities, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzotriazole Derivatives

Benzotriazole derivatives exhibit diverse chemical and biological properties depending on their substituents. Below is a detailed comparison of 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one with analogous compounds:

Key Observations

Steric and Electronic Effects: The 3,3-dimethylbutanoyl group in the target compound introduces significant steric hindrance compared to simpler analogs like 1-(1H-benzotriazol-1-yl)-1-propanone (3b). This steric bulk can enhance regioselectivity in reactions requiring spatial control . Electron-withdrawing groups (e.g., 4-iodophenyl in CAS 332021-24-6) increase electrophilicity, making the compound reactive in cross-coupling reactions, whereas the N-oxide derivative () exhibits heightened electrophilic character due to the oxidized triazole ring .

Synthetic Utility :

  • The target compound’s branched aliphatic chain differentiates it from linear-chain analogs (e.g., 3b), enabling unique applications in stabilizing metal complexes or directing C–H activation .

Research Findings and Methodological Insights

  • Structural Characterization : X-ray crystallography using SHELX software (e.g., SHELXL-2015) confirmed the planar benzotriazole ring and ketone geometry in analogs like 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one (R factor = 0.041) .
  • Synthesis Optimization: The target compound is synthesized in 95% purity via reflux in hexane, contrasting with polar solvents (e.g., 2-propanol) used for other derivatives .

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one is a compound that has gained attention due to its diverse biological activities. Benzotriazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, antifungal, and antiparasitic effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

The compound's molecular formula is C12H16N4OC_{12}H_{16}N_{4}O with a molecular weight of 248.29 g/mol. It features a benzotriazole moiety that contributes to its biological activity through interactions with biological macromolecules.

Benzotriazoles are known to interact with nucleic acids and proteins, potentially leading to inhibition of key enzymatic pathways in microbial organisms. The presence of the dimethylbutanone group may enhance lipophilicity, allowing better membrane penetration and increased bioactivity.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The zone of inhibition for these compounds was comparable to standard antibiotics .
  • Antifungal Activity : The compound has also been tested against fungi such as Candida albicans and Aspergillus niger, exhibiting minimum inhibitory concentrations (MICs) in the range of 12.5–25 μg/ml . The introduction of hydrophobic groups in benzotriazole derivatives has been linked to enhanced antifungal potency.

Antiparasitic Activity

Recent studies have highlighted the effectiveness of benzotriazole derivatives against protozoan parasites. For example:

  • Trypanosoma cruzi : In vitro tests demonstrated that certain benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. A concentration of 50 μg/mL resulted in a 95% reduction in trypomastigote forms .

Case Studies

Study ReferencePathogenActivity ObservedConcentrationResult
E. coliAntibacterial50 μg/mLSignificant inhibition
S. aureusAntibacterial25 μg/mLModerate inhibition
C. albicansAntifungal12.5 μg/mLEffective growth inhibition
T. cruziAntiparasitic50 μg/mL95% reduction in growth

Q & A

Q. What are the recommended synthetic routes for 1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one?

The compound is synthesized via nucleophilic substitution between 1H-benzotriazole and 3,3-dimethylbutanoyl chloride. This reaction typically employs a base such as triethylamine in anhydrous THF under reflux conditions, followed by purification using column chromatography . Alternative methods involve activating acetylenic intermediates with benzotriazole derivatives, which can be accelerated under microwave irradiation to enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are most suitable for characterizing this compound?

  • 1H/13C NMR : Confirms the benzotriazole moiety (δ 7.5–8.5 ppm for aromatic protons) and the carbonyl group (δ ~200 ppm for 13C).
  • FT-IR : Identifies the C=O stretch (1680–1700 cm⁻¹) and N-H/N=N vibrations (benzotriazole ring).
  • HRMS : Validates molecular weight (exact mass: calculated vs. observed).
  • X-ray crystallography : SHELXL refinement provides precise bond lengths and angles, critical for structural validation .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties?

Density Functional Theory (DFT) predicts electronic transitions, solvatochromic behavior, and reactive sites. For example, HOMO-LUMO gaps calculated for similar benzotriazole derivatives correlate with experimental UV-Vis spectra (λmax ~280–320 nm). Docking studies further explore interactions with biological targets, such as enzyme active sites, guiding rational drug design .

Q. What strategies resolve discrepancies between predicted and observed crystallographic data?

Discrepancies in bond lengths (e.g., C=O or N-N bonds) may arise from crystal packing or twinning. Refinement using SHELXL with high-resolution data (R factor < 0.05) and twin-law corrections improves accuracy. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence structural deviations .

Q. How does the steric effect of the 3,3-dimethyl group influence reactivity?

The bulky dimethyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the benzotriazole nitrogen. Kinetic studies via 1H NMR monitoring reveal slower reaction rates (e.g., t1/2 increased by ~30% compared to non-hindered analogs). Molecular modeling (e.g., Connolly surface area) quantifies steric hindrance, supporting mechanistic interpretations .

Q. What are best practices for analyzing solvatochromic shifts in UV-Vis spectra?

  • Experimental : Measure λmax in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO).
  • Theoretical : Apply the Kamlet-Taft equation to correlate shifts with solvent polarity (π*), hydrogen-bond donor (α), and acceptor (β) parameters.
  • Validation : Compare experimental λmax with TD-DFT-calculated excited-state dipole moments .

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